molecular formula C7H5ClN2O B12514754 3-Chloro-6-methoxypicolinonitrile

3-Chloro-6-methoxypicolinonitrile

Cat. No.: B12514754
M. Wt: 168.58 g/mol
InChI Key: JNOTWDFNPXYBGS-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypicolinonitrile: is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the third position and a methoxy group at the sixth position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxypicolinonitrile typically involves the chlorination of 6-methoxypicolinonitrile. One common method includes the reaction of 6-methoxypicolinonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxypicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted picolinonitriles with various functional groups.

    Oxidation Reactions: Products include oxides or hydroxyl derivatives.

    Reduction Reactions: Products include amines or other reduced derivatives.

    Coupling Reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry: 3-Chloro-6-methoxypicolinonitrile is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxypicolinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-methoxypicolinonitrile is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from similar compounds .

Properties

IUPAC Name

3-chloro-6-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOTWDFNPXYBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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